4-Aminobenzo[d]oxazole-2-carbonitrile
Description
4-Aminobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a benzoxazole core substituted with an amino group at position 4 and a cyano group at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-amino-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,10H2 |
InChI Key |
YYPBBKOHXFIHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C#N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Aminobenzo[d]oxazole-2-carbonitrile can be achieved through various methods. One notable method involves the catalyst-free microwave-assisted procedure, which is highly efficient and environmentally friendly. This method uses 2-aminobenzoxazole as a starting material and involves the use of H2O-IPA as the reaction medium under microwave irradiation . This approach provides rapid access to functionalized benzo[d]oxazole derivatives under mild conditions.
Chemical Reactions Analysis
4-Aminobenzo[d]oxazole-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Aminobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Aminobenzo[d]oxazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their function and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table compares 4-Aminobenzo[d]oxazole-2-carbonitrile with structurally related compounds, highlighting their molecular features, synthesis methods, and biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
